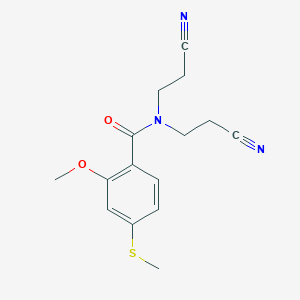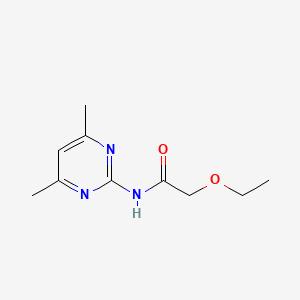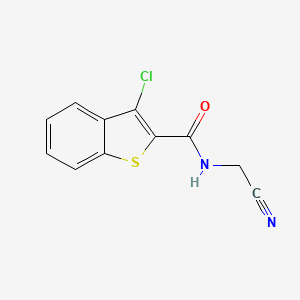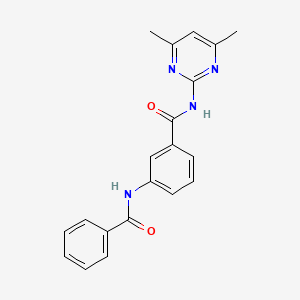
3-benzamido-N-(4,6-dimethylpyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide group, which is an anilide group in which the carboxamide group is substituted with a benzene ring. The compound also contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
The synthesis of 3-benzamido-N-(4,6-dimethylpyrimidin-2-yl)benzamide can be achieved through various methods. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the use of microwave irradiation to synthesize ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .
Chemical Reactions Analysis
3-benzamido-N-(4,6-dimethylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, alkyl halides, and piperidine . The major products formed from these reactions include various benzamide derivatives and fused heterocycles .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of novel bioactive pyrimidine derivatives with medicinal applications . These derivatives have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities . The compound is also used in the development of new methods for the synthesis of 5-aminopyrazoles as potential bioactive agents .
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4,6-dimethylpyrimidin-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins .
Comparison with Similar Compounds
3-benzamido-N-(4,6-dimethylpyrimidin-2-yl)benzamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate , N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide , and 3-(aminomethyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide . These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-benzamido-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-14(2)22-20(21-13)24-19(26)16-9-6-10-17(12-16)23-18(25)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,23,25)(H,21,22,24,26) |
InChI Key |
QFJVXFMYUGJQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(tert-butylcarbamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174369.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11174376.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]methanesulfonamide](/img/structure/B11174380.png)
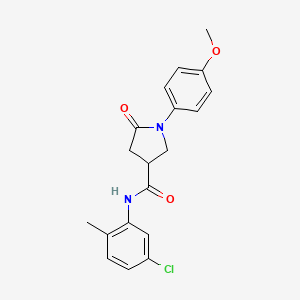
![2,6-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174416.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11174423.png)
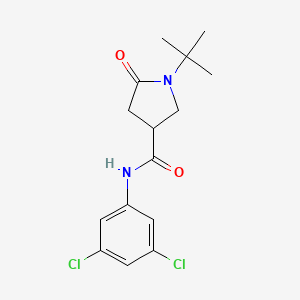
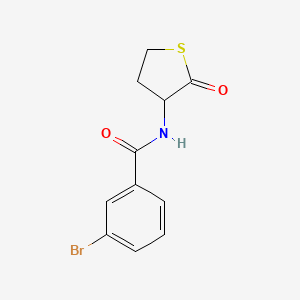
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174447.png)
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174448.png)
